molecular formula C11H14FNO B1448777 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine CAS No. 1874864-75-1

3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine

Cat. No. B1448777
CAS RN: 1874864-75-1
M. Wt: 195.23 g/mol
InChI Key: URWIGBZGEXUEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (3-FMA) is a small molecule that has been studied for its potential applications in scientific research. It is a member of the azetidine family, which is a cyclic compound composed of three carbon atoms and one nitrogen atom. 3-FMA has been studied for its potential applications in biochemistry and physiology, as well as its use in laboratory experiments.

Scientific Research Applications

Antiviral Activity and Drug Discovery

Azetidines, including structures related to 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine, are explored for their antiviral activities and potential as drug discovery candidates. For instance, heterocyclic rimantadine analogues, which incorporate azetidine rings, have been synthesized and tested for their antiviral activity against influenza A. This research indicates that modifications in the azetidine structure can significantly impact their potency against various strains of the influenza virus, suggesting that similar structures could be valuable in the development of new antiviral agents (Zoidis et al., 2003).

Synthesis Techniques and Medicinal Chemistry

Azetidines are pivotal in accessing underexplored chemical spaces for drug discovery. The synthesis of 3,3-Diarylazetidines by calcium(II)-catalyzed Friedel-Crafts reaction demonstrates the versatility of azetidines in medicinal chemistry, showcasing how they can be used to derive drug-like compounds through further functionalization (Denis et al., 2018).

Antioxidant Activity

The research on Schiff bases and azetidines derived from phenyl urea derivatives highlights their potential antioxidant activities. Such studies reveal that azetidine derivatives can exhibit moderate to significant effects in scavenging free radicals, presenting a possible avenue for the development of new antioxidant agents (Nagavolu et al., 2017).

Fluorocyclization for Heterocycle Synthesis

An innovative method for preparing 3-functionalized oxetanes and azetidines utilizes fluorocyclization of 2-azidoallyl/2-alkoxyallyl alcohols and amines. This approach, marking the first use of fluorocyclization to construct four-membered heterocycles, underlines the importance of electron-donating groups in facilitating the cyclization process, offering new pathways for synthesizing fluorinated azetidine derivatives (Zhang et al., 2021).

Fluorinated Beta-Amino Acid Building Blocks

The synthesis of 3-fluoroazetidine-3-carboxylic acid and its derivatives underlines the potential of fluorinated azetidines as building blocks in medicinal chemistry. Such compounds offer new dimensions for drug development, especially as intermediates for synthesizing more complex and potent medicinal agents (Van Hende et al., 2009).

properties

IUPAC Name

3-[(3-fluoro-4-methylphenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-8-2-3-10(4-11(8)12)14-7-9-5-13-6-9/h2-4,9,13H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWIGBZGEXUEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine
Reactant of Route 2
Reactant of Route 2
3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine
Reactant of Route 3
Reactant of Route 3
3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine
Reactant of Route 4
Reactant of Route 4
3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine
Reactant of Route 5
Reactant of Route 5
3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine
Reactant of Route 6
3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.